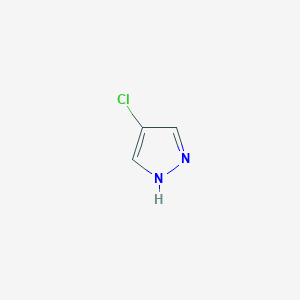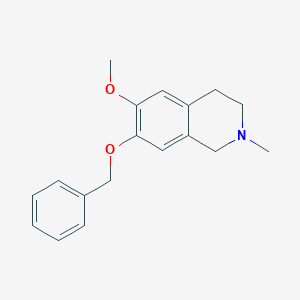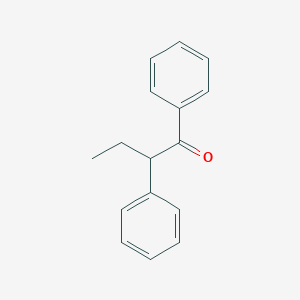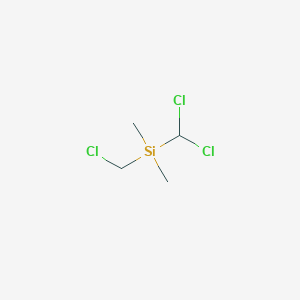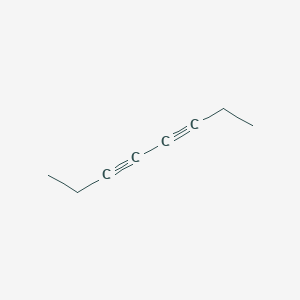
3,5-Octadiyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Octadiyne is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a yellow liquid that is highly reactive and has a unique structure that makes it an important molecule for various research purposes.
Wirkmechanismus
The mechanism of action of 3,5-Octadiyne is not well understood, but it is believed to be due to its highly reactive nature. This compound can undergo various chemical reactions, including cycloadditions, rearrangements, and polymerizations. These reactions can lead to the formation of new organic molecules, which can be used for various research purposes.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3,5-Octadiyne. However, it has been reported to exhibit cytotoxicity against cancer cells, making it a potential candidate for the development of new anti-cancer drugs. Additionally, 3,5-Octadiyne has been shown to inhibit the growth of some bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-Octadiyne in lab experiments is its highly reactive nature, which makes it an important building block for the synthesis of various organic molecules. However, the low yield of its synthesis and the need for careful handling due to its highly reactive nature are some of the limitations of using this compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 3,5-Octadiyne in scientific research. One of the most promising areas is the development of new synthetic methodologies using this compound as a building block. Additionally, 3,5-Octadiyne can be used as a probe for studying the mechanism of various chemical reactions, which can lead to the development of new synthetic strategies. Furthermore, the potential anti-cancer and antibacterial properties of this compound can be explored further to develop new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,5-Octadiyne is a highly reactive compound that has gained significant attention in scientific research due to its potential applications in organic chemistry. This compound is used as a building block for the synthesis of various organic molecules, and it is also used as a probe for studying the mechanism of various chemical reactions. Although there is limited information available on the biochemical and physiological effects of 3,5-Octadiyne, it has been shown to exhibit cytotoxicity against cancer cells and inhibit the growth of some bacteria. The potential future directions for the use of this compound in scientific research are vast, and further research is needed to explore its full potential.
Synthesemethoden
The synthesis of 3,5-Octadiyne involves the reaction between 1,5-hexadiyne and 1,3-butadiene. This reaction is carried out in the presence of a palladium catalyst and a ligand. The product obtained from this reaction is a mixture of isomers, which can be separated using chromatography techniques. The yield of this reaction is generally low, and the process requires careful handling due to the highly reactive nature of the compound.
Wissenschaftliche Forschungsanwendungen
3,5-Octadiyne has been extensively used in scientific research, particularly in the field of organic chemistry. This compound is used as a building block for the synthesis of various organic molecules, including natural products, pharmaceuticals, and materials. It is also used in the development of new synthetic methodologies, such as the Sonogashira coupling reaction. Furthermore, 3,5-Octadiyne is used as a probe for studying the mechanism of various chemical reactions, including cycloadditions and rearrangements.
Eigenschaften
CAS-Nummer |
16387-70-5 |
|---|---|
Produktname |
3,5-Octadiyne |
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
octa-3,5-diyne |
InChI |
InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
LILZEAJBVQOINI-UHFFFAOYSA-N |
SMILES |
CCC#CC#CCC |
Kanonische SMILES |
CCC#CC#CCC |
Andere CAS-Nummern |
16387-70-5 |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



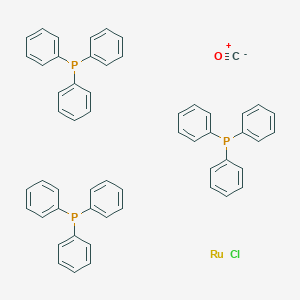
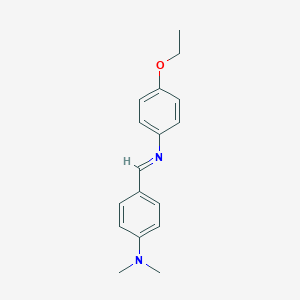
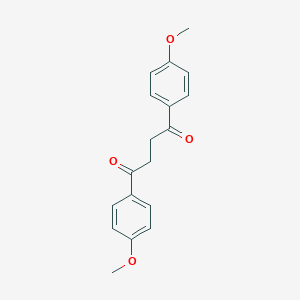
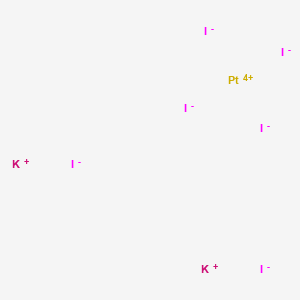
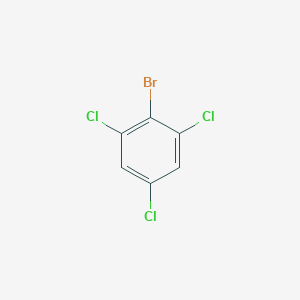
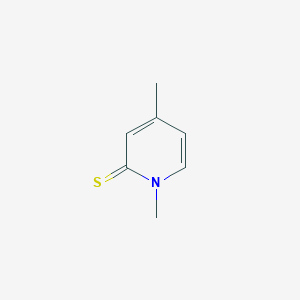
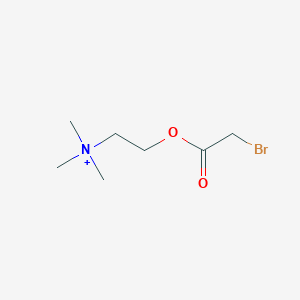
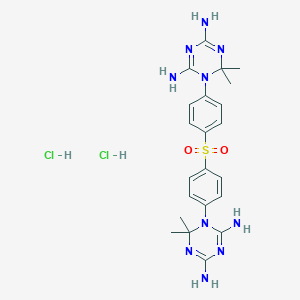
![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
